4-(2-Chlorophenyl)-4-cyanopiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)-4-cyanopiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 2-chlorophenyl group and a cyano group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-4-cyanopiperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamine derivatives and sulfonium salts.
Introduction of the 2-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2-chlorophenyl group.
Addition of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions, where a suitable cyano source reacts with the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-4-cyanopiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the 2-chlorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium cyanide and various halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives with different functional groups.
Scientific Research Applications
4-(2-Chlorophenyl)-4-cyanopiperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-4-cyanopiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Pyrazole Derivatives: Compounds with a pyrazole ring, known for their diverse pharmacological effects.
Uniqueness
4-(2-Chlorophenyl)-4-cyanopiperidine hydrochloride is unique due to its specific combination of a 2-chlorophenyl group and a cyano group on a piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
186347-33-1 |
---|---|
Molecular Formula |
C12H14Cl2N2 |
Molecular Weight |
257.16 g/mol |
IUPAC Name |
4-(2-chlorophenyl)piperidine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H13ClN2.ClH/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12;/h1-4,15H,5-8H2;1H |
InChI Key |
VBDGWBGDLHVSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.